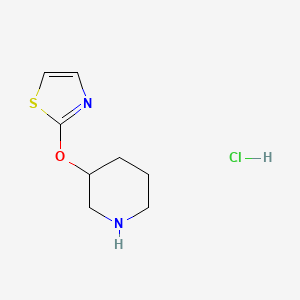

3-(Thiazol-2-yloxy)-piperidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-piperidin-3-yloxy-1,3-thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS.ClH/c1-2-7(6-9-3-1)11-8-10-4-5-12-8;/h4-5,7,9H,1-3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWOHESHFGSLUQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=NC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671635 | |

| Record name | 3-[(1,3-Thiazol-2-yl)oxy]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185315-02-9 | |

| Record name | 3-[(1,3-Thiazol-2-yl)oxy]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Thiazol-2-yloxy)-piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Thiazol-2-yloxy)-piperidine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a piperidine ring linked to a thiazole moiety via an ether bond, serves as a valuable scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of a robust and scientifically grounded synthetic pathway to this target molecule, detailing the underlying chemical principles, step-by-step experimental protocols, and in-depth characterization data.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively approached through a three-stage process. This strategy ensures high yields and purity by addressing the reactivity of the functional groups involved. The core of this pathway is the formation of the ether linkage, which is preceded by a protection step and followed by deprotection and salt formation.

The logical flow of the synthesis is as follows:

-

Protection of the Piperidine Nitrogen: The secondary amine of the 3-hydroxypiperidine starting material is protected to prevent its interference in the subsequent C-O bond formation. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the basic conditions of etherification and its facile removal under acidic conditions.

-

Williamson Ether Synthesis: This classical and reliable method is employed to construct the pivotal aryl ether bond between the protected 3-hydroxypiperidine and a suitable 2-halothiazole.

-

Deprotection and Hydrochloride Salt Formation: The final stage involves the acidic cleavage of the Boc protecting group, followed by the formation of the hydrochloride salt to enhance the compound's stability and solubility.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of tert-butyl 3-hydroxy-1-piperidinecarboxylate (N-Boc-3-hydroxypiperidine)

The protection of 3-hydroxypiperidine is a critical first step to prevent the secondary amine from acting as a competing nucleophile in the subsequent etherification. The use of di-tert-butyl dicarbonate (Boc₂O) provides a stable carbamate that is easily removable in the final step.

Protocol:

-

To a solution of 3-hydroxypiperidine (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.1 eq) or sodium hydroxide (1.1 eq) in water.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup. If using an organic solvent, wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl 3-hydroxy-1-piperidinecarboxylate as a white solid or colorless oil.

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| 3-Hydroxypiperidine | 1.0 eq | Starting material |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 eq | Boc protecting agent |

| Triethylamine or NaOH | 1.1 eq | Base to facilitate reaction |

| Dichloromethane or THF | 10-20 volumes | Solvent |

Part 2: Synthesis of tert-butyl 3-(thiazol-2-yloxy)-1-piperidinecarboxylate (Williamson Ether Synthesis)

The core of the synthesis is the formation of the ether linkage via a Williamson ether synthesis. This Sₙ2 reaction involves the deprotonation of the hydroxyl group of N-Boc-3-hydroxypiperidine to form a potent nucleophile, which then displaces a halide from the 2-position of a thiazole ring.[1][2][3] A strong base is required to deprotonate the secondary alcohol, and a polar aprotic solvent is ideal to facilitate the Sₙ2 mechanism.[3]

Causality of Experimental Choices:

-

Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward.

-

Choice of Halothiazole: 2-Chlorothiazole or 2-bromothiazole are common electrophiles. While 2-bromothiazole is more reactive, 2-chlorothiazole is often more readily available and cost-effective.

-

Solvent Selection: A polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is chosen to solvate the cation of the alkoxide, leaving the oxygen anion more nucleophilic and promoting the Sₙ2 reaction.[3]

Protocol:

-

To a solution of tert-butyl 3-hydroxy-1-piperidinecarboxylate (1.0 eq) in anhydrous DMF or THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases, indicating the formation of the sodium alkoxide.

-

Add 2-chlorothiazole or 2-bromothiazole (1.1 eq) to the reaction mixture.

-

Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and carefully quench with water.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-(thiazol-2-yloxy)-1-piperidinecarboxylate.

Figure 2: Mechanism of the Williamson ether synthesis step.

Part 3: Synthesis of this compound

The final step involves the removal of the acid-labile Boc group and the subsequent formation of the hydrochloride salt. Treatment with a strong acid such as hydrochloric acid achieves both transformations in a single step.

Protocol:

-

Dissolve tert-butyl 3-(thiazol-2-yloxy)-1-piperidinecarboxylate (1.0 eq) in a suitable solvent such as dioxane, diethyl ether, or methanol.

-

Cool the solution to 0 °C.

-

Bubble hydrogen chloride gas through the solution or add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane) dropwise.

-

Stir the reaction at room temperature for 2-4 hours. The hydrochloride salt will typically precipitate out of the solution.

-

Monitor the deprotection by TLC until the starting material is consumed.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold diethyl ether to remove any non-polar impurities.

-

Dry the solid under vacuum to yield this compound as a white or off-white solid.

Characterization and Data

A self-validating protocol requires thorough characterization of the intermediates and the final product. The following data are representative of the expected analytical results.

| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |

| N-Boc-3-hydroxypiperidine | C₁₀H₁₉NO₃ | 201.26 | 3.85-3.75 (m, 1H), 3.65-3.55 (m, 1H), 3.45-3.30 (m, 2H), 3.20-3.05 (m, 1H), 1.90-1.70 (m, 2H), 1.65-1.45 (m, 2H), 1.46 (s, 9H) | 155.0, 80.0, 67.5, 50.5, 43.5, 32.0, 28.5, 22.0 |

| tert-butyl 3-(thiazol-2-yloxy)-1-piperidinecarboxylate | C₁₃H₂₀N₂O₃S | 284.37 | 7.20 (d, J=3.6 Hz, 1H), 6.80 (d, J=3.6 Hz, 1H), 5.20-5.10 (m, 1H), 3.80-3.60 (m, 2H), 3.40-3.20 (m, 2H), 2.10-1.90 (m, 2H), 1.80-1.60 (m, 2H), 1.47 (s, 9H) | 168.0, 154.5, 138.0, 112.0, 80.5, 78.0, 48.0, 43.0, 30.0, 28.5, 20.0 |

| This compound | C₈H₁₃ClN₂OS | 220.72 | 10.0 (br s, 2H), 7.35 (d, J=3.6 Hz, 1H), 6.95 (d, J=3.6 Hz, 1H), 5.40-5.30 (m, 1H), 3.60-3.40 (m, 2H), 3.30-3.10 (m, 2H), 2.30-2.10 (m, 2H), 2.00-1.80 (m, 2H) | 167.5, 138.5, 112.5, 76.0, 45.0, 42.0, 28.0, 18.0 |

Note: NMR chemical shifts are predicted and may vary based on solvent and experimental conditions.

Conclusion

The described three-stage synthesis provides a reliable and scalable pathway to this compound. The strategic use of a Boc protecting group, followed by a Williamson ether synthesis and subsequent deprotection/salt formation, represents a robust and well-precedented approach in organic synthesis. The detailed protocols and characterization data within this guide offer researchers a solid foundation for the successful synthesis and validation of this important heterocyclic building block.

References

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

-

Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties and Synthesis of 3-(Thiazol-2-yloxy)-piperidine Hydrochloride

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(Thiazol-2-yloxy)-piperidine hydrochloride. Given the limited publicly available data for this specific constitutional isomer, this document leverages data from its close analog, 4-(Thiazol-2-yloxy)-piperidine hydrochloride, and fundamental chemical principles to construct a predictive and informative resource. The guide delves into the distinct characteristics of the core thiazole and piperidine moieties, proposes a validated synthetic pathway, and discusses the analytical methods required for structural confirmation. This document is intended to serve as a foundational resource for researchers exploring this and related chemical scaffolds in medicinal chemistry and drug discovery.

Introduction and Structural Framework

The molecule this compound belongs to a class of compounds characterized by a heterocyclic ether linkage, connecting a saturated piperidine ring to an aromatic thiazole ring. The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen, a scaffold known for its presence in a wide array of biologically active compounds and pharmaceuticals.[1] The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is also a prevalent feature in many natural products and synthetic drugs, often imparting favorable pharmacokinetic properties.[2]

The ether linkage at the 2-position of the thiazole and the 3-position of the piperidine creates a unique three-dimensional structure that is of significant interest in medicinal chemistry for its potential to interact with biological targets. The hydrochloride salt form of this amine-containing compound is expected to enhance its aqueous solubility and stability, making it suitable for research and development purposes.

Due to the scarcity of direct experimental data for the 3-substituted isomer, this guide will reference the known properties of its 4-substituted counterpart, 4-(Thiazol-2-yloxy)-piperidine hydrochloride (CAS RN: 1185314-68-4), to provide a baseline for understanding its chemical nature.

Caption: Structure of this compound.

Physicochemical Properties

A summary of the known and inferred physicochemical properties is presented below. The data for the 4-isomer is sourced from publicly available vendor information, while the properties for the 3-isomer are predicted based on chemical principles and comparison with analogous structures.

| Property | 4-(Thiazol-2-yloxy)-piperidine HCl (Known) | 3-(Thiazol-2-yloxy)-piperidine HCl (Inferred) | Justification for Inference |

| CAS Number | 1185314-68-4 | Not assigned | Unique identifier for each isomer. |

| Molecular Formula | C₈H₁₃ClN₂OS | C₈H₁₃ClN₂OS | Same atomic composition, different arrangement. |

| Molecular Weight | 220.72 g/mol | 220.72 g/mol | Identical molecular formula. |

| Appearance | Data not available | White to off-white crystalline solid | Typical appearance for hydrochloride salts of organic amines.[3] |

| Melting Point | Data not available | ~190-205 °C | Similar heterocyclic hydrochloride salts, like (S)-3-Hydroxypiperidine hydrochloride, melt in this range (195-200 °C).[3] |

| Solubility | Soluble in aqueous solutions | High solubility in water, soluble in polar protic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar organic solvents. | The hydrochloride salt form significantly increases aqueous solubility. |

| Stability | Stable | Stable under standard laboratory conditions. Hygroscopic. Light-sensitive. | Hydrochloride salts are generally stable but can be hygroscopic and sensitive to light.[4] |

| Storage | Sealed in dry, Room Temperature | Store in a cool, dry, dark place under an inert atmosphere. | Standard procedure for hygroscopic and light-sensitive compounds.[4] |

Synthesis and Reactivity

The synthesis of this compound can be logically approached through the coupling of two key precursors: a protected 3-hydroxypiperidine and a 2-halothiazole. The choice of reaction conditions is critical to favor the desired ether formation.

Precursor Synthesis

3.1.1. Synthesis of (N-Boc)-3-hydroxypiperidine

A common and efficient route to 3-hydroxypiperidine involves the hydrogenation of 3-hydroxypyridine.[4] To prevent side reactions at the nitrogen atom during the subsequent etherification step, the piperidine nitrogen must be protected, typically with a tert-butyloxycarbonyl (Boc) group.

Caption: Synthesis of the protected piperidine precursor.

Experimental Protocol: Synthesis of (N-Boc)-3-hydroxypiperidine

-

Hydrogenation: 3-hydroxypyridine is hydrogenated using a catalyst such as rhodium on carbon (Rh/C) under hydrogen pressure.[4]

-

Boc Protection: The resulting 3-hydroxypiperidine is then reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., triethylamine or sodium bicarbonate) in a suitable solvent like dichloromethane or tetrahydrofuran (THF) to yield (N-Boc)-3-hydroxypiperidine.[5]

3.1.2. Synthesis of 2-Chlorothiazole

2-Chlorothiazole is a common starting material for introducing substituents at the 2-position of the thiazole ring. It can be prepared from 2-aminothiazole via a Sandmeyer-type reaction or by other chlorination methods.

Proposed Synthetic Route: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for forming ethers via an S_N2 reaction between an alkoxide and an alkyl or aryl halide.[6][7] In this context, the alkoxide of (N-Boc)-3-hydroxypiperidine would act as the nucleophile, attacking the electron-deficient C2 carbon of 2-chlorothiazole.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis of this compound

-

Alkoxide Formation: To a solution of (N-Boc)-3-hydroxypiperidine in an anhydrous aprotic solvent (e.g., THF or DMF), add a strong base such as sodium hydride (NaH) at 0 °C.[6] The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.

-

Nucleophilic Aromatic Substitution: 2-chlorothiazole is added to the reaction mixture. The thiazole ring, being an electron-deficient heteroaromatic system, is susceptible to nucleophilic aromatic substitution (S_NAr).[8] The reaction is gently warmed and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

-

Deprotection and Salt Formation: The purified (N-Boc)-3-(Thiazol-2-yloxy)-piperidine is dissolved in a suitable solvent (e.g., dioxane or diethyl ether) and treated with a solution of hydrochloric acid (e.g., 4M HCl in dioxane). The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Reactivity Profile

-

Piperidine Nitrogen: The nitrogen atom of the piperidine ring is a secondary amine and will exhibit typical nucleophilic and basic properties. It can be further alkylated, acylated, or participate in other coupling reactions.

-

Thiazole Ring: The thiazole ring is generally stable but can undergo electrophilic substitution, although it is less reactive than benzene. The electron-donating effect of the yloxy group at the 2-position will influence the regioselectivity of such reactions.

Structural Elucidation and Analytical Characterization

Confirmation of the structure of this compound would rely on a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the protons on the thiazole and piperidine rings. The chemical shifts and coupling patterns will confirm the 3-substitution pattern on the piperidine ring.

-

¹³C NMR will provide the number of unique carbon atoms and their chemical environments, confirming the overall carbon skeleton.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecular ion, confirming the elemental composition (C₈H₁₂N₂OS for the free base).

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the N-H bond of the piperidinium ion, C-O-C ether linkage, and C=N and C=C bonds of the thiazole ring.

-

Elemental Analysis: Combustion analysis will determine the percentage composition of C, H, N, S, and Cl, which should match the calculated values for the hydrochloride salt.

Potential Applications in Research and Development

While specific biological data for this compound is not available, its structural motifs suggest several areas of potential interest for researchers:

-

Medicinal Chemistry Building Block: This compound serves as a valuable scaffold for the synthesis of more complex molecules.[1] The piperidine nitrogen and the thiazole ring can be further functionalized to create libraries of compounds for screening against various biological targets.

-

Drug Discovery: Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][9] The unique spatial arrangement of the 3-(Thiazol-2-yloxy)-piperidine scaffold may present novel interactions with enzymes or receptors implicated in these diseases.

Safety and Handling

As a hydrochloride salt of an organic amine, this compound should be handled with appropriate safety precautions:

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound is likely hygroscopic.[4]

Conclusion

This compound is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Although direct experimental data is limited, a comprehensive understanding of its properties and synthesis can be constructed from the analysis of its constituent parts and its close structural analog. The proposed synthetic route via Williamson ether synthesis offers a reliable and scalable method for its preparation. This technical guide provides a solid foundation for researchers to confidently incorporate this and similar molecules into their research and development programs.

References

-

World Journal of Research and Review. An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry.

-

Google Patents. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

-

J&K Scientific LLC. Williamson Ether Synthesis.

-

PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).

-

Organic Chemistry Tutor. Williamson Ether Synthesis.

-

YouTube. 03 21 Nucleophilic Substitution Reactions of Alcohols.

-

Chem-Impex. (S)-3-Hydroxypiperidine hydrochloride.

-

PubMed Central. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate.

-

Der Pharma Chemica. Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts.

-

Master Organic Chemistry. The Williamson Ether Synthesis.

-

Google Patents. US5180833A - Process for the preparation of chlorothiazole derivatives.

-

Chemistry LibreTexts. 9.5: Williamson ether synthesis.

-

ResearchGate. (PDF) Photodegradation of 2‐chloro Substituted Phenothiazines in Alcohols.

-

Preprints.org. An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics.

-

ResearchGate. Influence of piperidine ring on stability and reactivity of piperine.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. jk-sci.com [jk-sci.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

A Technical Guide to Elucidating the Mechanism of Action of Novel Heterocyclic Compounds: A Case Study on 3-(Thiazol-2-yloxy)-piperidine hydrochloride

Distribution: For Research, Drug Development, and Scientific Professionals

Abstract

The confluence of privileged structural motifs in medicinal chemistry often signals the potential for novel pharmacology. The molecule 3-(Thiazol-2-yloxy)-piperidine hydrochloride represents such a case—a novel chemical entity (NCE) for which no public data currently exists. This guide eschews a speculative review of a single compound and instead presents a comprehensive, hypothesis-driven framework for elucidating the mechanism of action (MoA) of such NCEs. By deconstructing the molecule into its core components—the piperidine and thiazole scaffolds—we can generate informed hypotheses based on established pharmacology. This document provides a detailed, phased experimental roadmap, complete with protocols and data interpretation strategies, designed to guide researchers from initial hypothesis to in-depth mechanistic validation. It is intended as a practical whitepaper for drug discovery and development professionals engaged in the characterization of novel small molecules.

Introduction: Deconstructing a Novel Chemical Entity

The structure of this compound combines two scaffolds of significant pharmacological importance. Understanding the individual contributions of these moieties is the first step in formulating a rational, evidence-based approach to determining its biological activity.

-

The Piperidine Scaffold: The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "highly privileged scaffold."[1][2] Its prevalence is particularly notable in agents targeting the Central Nervous System (CNS).[1] The ring's conformational flexibility allows it to adapt to the steric demands of target binding pockets, while its physicochemical properties can enhance metabolic stability and improve pharmacokinetic profiles (ADME).[1] Piperidine derivatives are found in numerous drug classes, acting on targets ranging from G-protein coupled receptors (GPCRs) like histamine H3 and sigma-1 receptors to various enzymes and ion channels.[3]

-

The Thiazole Scaffold: The thiazole ring is another versatile heterocyclic motif found in a wide array of therapeutic agents, including the anti-inflammatory drug Meloxicam and the anticancer agent Dasatinib.[4][5] Thiazole-containing compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects.[6][7] The rigid, electron-rich nature of the thiazole ring facilitates strong interactions with biological targets, making it a valuable component in drug design.[8]

The combination of these two scaffolds via an ether linkage suggests several plausible avenues for biological activity, which form the basis of our investigative roadmap.

Hypothesis Generation: Potential Mechanisms of Action

Based on the pharmacology of its constituent scaffolds, we can propose several primary hypotheses for the MoA of this compound. These hypotheses are not mutually exclusive and provide a logical starting point for experimental investigation.

-

Hypothesis A: Central Nervous System Activity: Given the ubiquity of the piperidine motif in neuropharmacology, the compound may modulate CNS targets. Potential targets include aminergic GPCRs (e.g., serotonin, dopamine, histamine receptors) or sigma receptors, which could translate to therapeutic potential in psychiatric disorders, neurodegenerative diseases, or pain management.[1][3]

-

Hypothesis B: Anti-inflammatory Activity: The thiazole moiety is a known pharmacophore in anti-inflammatory agents.[6] Furthermore, related structures combining piperidine and thiazole motifs have been shown to inhibit key inflammatory enzymes like cyclooxygenase (COX).[9] Therefore, a plausible MoA is the modulation of inflammatory pathways.

-

Hypothesis C: Antimicrobial Activity: Both thiazole and piperidine derivatives have been explored for their antimicrobial properties.[1][10] The thiazole ring, in particular, is a component of several compounds developed to combat resistant bacterial strains such as MRSA.[10] This suggests a potential role as an anti-infective agent.

Caption: Initial hypothesis generation based on structural deconstruction.

Experimental Roadmap for MoA Elucidation

A systematic, phased approach is critical to efficiently and accurately determine the MoA of an NCE.

Phase 1: Broad Target Profiling and Hit Validation

The initial goal is to cast a wide net to identify the most probable biological targets without bias.

Workflow:

-

In Silico Screening (Optional but Recommended): Utilize computational models to dock the compound's structure against virtual libraries of known biological targets (e.g., GPCRs, kinases, proteases, ion channels). This can help prioritize subsequent experimental screens.

-

Broad Panel Radioligand Binding and Enzyme Assays: This is the cornerstone of initial profiling. Submit the compound to a comprehensive commercial screening panel (e.g., Eurofins SafetyScreen, DiscoverX BioMAP). These panels test the compound at a standard concentration (typically 1-10 µM) against hundreds of validated targets.

-

Hit Confirmation and Dose-Response: Any "hits" (typically >50% inhibition or stimulation) from the broad panel must be confirmed. This involves running concentration-response curves in the primary binding or enzymatic assay to determine potency (Ki for binding, IC50 for enzymatic inhibition).

Caption: Workflow for Phase 1 target identification and validation.

Hypothetical Data Presentation: Broad Panel Screen Results

| Target Class | Target Name | Assay Type | % Inhibition @ 10 µM |

| GPCR (Histamine) | Histamine H3 (human) | Binding | 89% |

| GPCR (Serotonin) | 5-HT2A (human) | Binding | 45% |

| GPCR (Dopamine) | Dopamine D2 (human) | Binding | 15% |

| Enzyme (Cyclooxygenase) | COX-2 (human) | Enzymatic | 78% |

| Enzyme (Kinase) | SRC (human) | Enzymatic | 5% |

| Ion Channel | hERG | Binding | 22% |

| Primary hits requiring follow-up are highlighted in bold. |

Detailed Protocol: Radioligand Binding Assay for Histamine H3 Receptor

-

Objective: To determine the binding affinity (Ki) of this compound at the human Histamine H3 receptor.

-

Materials:

-

Cell membranes from HEK293 cells stably expressing the human H3 receptor.

-

Radioligand: [3H]-N-α-methylhistamine (specific activity ~80 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Non-specific binding control: 10 µM Clobenpropit.

-

Test compound stock: 10 mM in DMSO.

-

96-well microplates, filter mats (GF/B), scintillation fluid, and a microplate scintillation counter.

-

-

Methodology:

-

Prepare serial dilutions of the test compound in assay buffer (e.g., from 100 µM to 10 pM).

-

In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM Clobenpropit (for non-specific binding), or 50 µL of the test compound dilution.

-

Add 100 µL of diluted cell membranes (e.g., 10 µg protein per well) to all wells.

-

Add 50 µL of [3H]-N-α-methylhistamine at a final concentration equal to its Kd (e.g., 1 nM).

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Harvest the assay onto a GF/B filter mat using a cell harvester. Wash the filters 3 times with ice-cold assay buffer.

-

Dry the filter mat, place it in a scintillation bag with scintillation fluid, and count radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding = Total binding (CPM) - Non-specific binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Phase 2: Cellular and Functional Characterization

Once a validated target is identified, the next step is to determine the compound's effect in a cellular context. Does it act as an agonist, antagonist, inverse agonist, or allosteric modulator?

Workflow:

-

Select Appropriate Functional Assay: The choice of assay depends on the target class.

-

GPCRs: Measure downstream second messengers (e.g., cAMP for Gs/Gi-coupled receptors, IP1 or calcium flux for Gq-coupled receptors).

-

Enzymes: Use a cell-based assay that measures the product of the enzyme's activity or its downstream consequence.

-

Ion Channels: Employ electrophysiology (e.g., patch-clamp) or membrane potential-sensitive dyes.

-

-

Determine Functional Activity:

-

Agonist Mode: Test the compound alone across a range of concentrations to see if it stimulates a response.

-

Antagonist Mode: Pre-incubate cells with the test compound, then stimulate with a known agonist to see if the response is blocked.

-

Caption: Hypothetical signaling pathway for a Gs-coupled GPCR antagonist.

Detailed Protocol: HTRF cAMP Accumulation Assay (Antagonist Mode)

-

Objective: To determine if this compound acts as an antagonist at the Histamine H3 receptor (assuming it is Gi-coupled, thus its inhibition is measured by a rise in cAMP after forskolin stimulation).

-

Materials:

-

CHO cells stably expressing the human H3 receptor.

-

HTRF cAMP detection kit (e.g., from Cisbio).

-

Agonist: Histamine or R-α-methylhistamine.

-

Stimulant: Forskolin.

-

Assay Buffer: HBSS with 1 mM IBMX (a phosphodiesterase inhibitor).

-

384-well low-volume white plates.

-

-

Methodology:

-

Seed cells in the 384-well plates and grow overnight.

-

Prepare serial dilutions of the test compound. Also, prepare the agonist at its EC80 concentration.

-

Aspirate the culture medium and add the test compound dilutions to the cells. Incubate for 30 minutes at 37°C.

-

Add the agonist/forskolin mix to the wells. Incubate for 30 minutes at 37°C.

-

Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.

-

Incubate for 60 minutes at room temperature.

-

Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

-

-

Data Analysis:

-

Calculate the 665/620 ratio and convert it to cAMP concentration using a standard curve.

-

Plot the cAMP concentration against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 of the antagonist.

-

The potency of the antagonist can be further characterized by calculating the pA2 value from a Schild analysis.

-

Phase 3: In-depth Mechanistic and In Vivo Correlation

With a confirmed molecular target and functional activity, the final phase connects this mechanism to a broader biological and physiological context.

Workflow:

-

Target Engagement: Confirm that the compound engages its target in a more complex system. This can be achieved with techniques like Cellular Thermal Shift Assays (CETSA) or by using specialized probes in animal models.

-

Downstream Pathway Analysis: Investigate the effects of the compound on signaling pathways downstream of the primary target. For example, if the compound inhibits a kinase, use Western blotting to measure the phosphorylation status of its known substrates.

-

In Vivo Target Validation: Select an appropriate animal model to test whether the compound's activity at its molecular target leads to a predicted physiological effect. For an H3 antagonist, this could be a model of cognition or wakefulness. For a COX-2 inhibitor, a model of inflammatory pain (e.g., carrageenan-induced paw edema) would be appropriate.

Summary of Experimental Plan

| Phase | Objective | Key Experiments | Expected Outcome |

| 1 | Identify Primary Target(s) | Broad Panel Screening, Dose-Response Binding | Potency (Ki) at one or more specific molecular targets. |

| 2 | Determine Functional Activity | Cellular Second Messenger/Enzymatic Assays | Classification as agonist, antagonist, etc., and cellular potency (EC50/IC50). |

| 3 | Confirm MoA and In Vivo Efficacy | Target Engagement Assays, Animal Models | Correlation of molecular action with cellular pathways and a measurable physiological outcome. |

Conclusion

While this compound is an NCE without a documented MoA, its constituent scaffolds provide a strong foundation for a logical, hypothesis-driven investigation. The piperidine ring strongly suggests a potential for CNS activity, while the thiazole moiety points towards anti-inflammatory or antimicrobial effects. By following a systematic, three-phased experimental plan—from broad profiling and hit validation to specific functional characterization and in vivo correlation—researchers can efficiently and rigorously elucidate the compound's mechanism of action. This structured approach not only minimizes wasted resources but also ensures that the resulting data is robust, reproducible, and provides a solid foundation for further drug development efforts.

References

- Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.

- Benchchem. (n.d.). 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole hydrochloride. Benchchem.

- MDPI. (2024). Benzyl-N-[4-(2-hydroxyethyl)

- Singh, P., et al. (2024). A review on thiazole based compounds & it's pharmacological activities.

- Various Authors. (2025). The natural compounds and marketing drugs containing thiazole moiety.

-

Wikipedia. (n.d.). Thiazole. Wikipedia. [Link]

- Various Authors. (2021).

- Various Authors. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.

- Various Authors. (2022). Current Development of Thiazole-Containing Compounds as Potential Antibacterials against Methicillin-Resistant Staphylococcus aureus. ACS Infectious Diseases.

- Various Authors. (2020). Emergent antibacterial activity of N-(thiazol-2-yl)

- Various Authors. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiazole - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. wisdomlib.org [wisdomlib.org]

- 8. mdpi.com [mdpi.com]

- 9. 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole hydrochloride | 1211465-94-9 | Benchchem [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-(Thiazol-2-yloxy)-piperidine Hydrochloride: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(Thiazol-2-yloxy)-piperidine hydrochloride, a heterocyclic compound of interest in medicinal chemistry. Due to its structural novelty, a registered CAS (Chemical Abstracts Service) number for this specific isomer has not been publicly identified at the time of this writing. This document, therefore, serves as a forward-looking guide, drawing upon established principles of organic synthesis, analytical chemistry, and pharmacology of closely related analogs to provide a robust framework for its future investigation and development. We will delve into synthetic strategies, analytical validation, and the potential biological significance of this molecule, with a comparative analysis of its more readily available regioisomer, 4-(Thiazol-2-yloxy)-piperidine hydrochloride (CAS Number: 1185314-68-4).

Introduction: The Thiazole-Piperidine Scaffold in Drug Discovery

The convergence of a thiazole ring and a piperidine moiety within a single molecular entity has garnered significant attention in contemporary drug discovery. The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a privileged structure found in numerous FDA-approved drugs and biologically active compounds.[1][2] Its ability to engage in various non-covalent interactions, coupled with its metabolic stability, makes it a valuable component in the design of therapeutic agents.[1] The piperidine ring, a saturated six-membered heterocycle, is one of the most prevalent N-heterocycles in pharmaceuticals, imparting favorable physicochemical properties such as improved solubility and bioavailability.[3][4]

The combination of these two scaffolds, linked via an ether bond, creates a class of compounds with diverse pharmacological potential, including antifungal, antiplasmodial, and enzyme-inhibiting activities.[5][6][7] This guide will specifically focus on the this compound isomer, exploring the nuances of its chemical synthesis and the anticipated biological landscape.

Physicochemical Properties and Registration

As a hydrochloride salt, 3-(Thiazol-2-yloxy)-piperidine is expected to be a crystalline solid with enhanced aqueous solubility compared to its free base form, a critical attribute for biological testing and formulation. A summary of its predicted and known analog properties is presented below.

| Property | This compound (Predicted) | 4-(Thiazol-2-yloxy)-piperidine hydrochloride (Known Analog) |

| CAS Number | Not Assigned | 1185314-68-4 |

| Molecular Formula | C₈H₁₃ClN₂OS | C₈H₁₃ClN₂OS |

| Molecular Weight | 220.72 g/mol | 220.72 g/mol |

| Appearance | White to off-white crystalline solid | White to off-white crystalline solid |

| Solubility | Soluble in water and polar organic solvents | Soluble in water and polar organic solvents |

Synthetic Pathways and Methodologies

The synthesis of this compound presents a unique set of challenges and opportunities rooted in the principles of heterocyclic chemistry. The primary disconnection for retrosynthetic analysis is the ether linkage between the thiazole and piperidine rings.

Diagram 1: Retrosynthetic Analysis of 3-(Thiazol-2-yloxy)-piperidine

Caption: Retrosynthetic approaches for 3-(Thiazol-2-yloxy)-piperidine.

Williamson Ether Synthesis Approach

A classical and direct approach involves the Williamson ether synthesis, reacting a protected 3-hydroxypiperidine with a suitable 2-halothiazole.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

-

Protection of 3-Hydroxypiperidine:

-

To a solution of 3-hydroxypiperidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxypiperidine.

-

-

Ether Formation:

-

To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Stir the mixture for 30 minutes at room temperature.

-

Add 2-bromothiazole (1.1 eq) and heat the reaction to 80 °C for 6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

-

-

Deprotection and Salt Formation:

-

Dissolve the purified N-Boc-3-(thiazol-2-yloxy)-piperidine in a solution of 4M HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 2 hours.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Diagram 2: Williamson Ether Synthesis Workflow

Caption: Step-wise workflow for the synthesis of the target compound.

Analytical Characterization and Quality Control

Rigorous analytical characterization is paramount to confirm the identity, purity, and stability of the synthesized this compound.

| Analytical Technique | Expected Observations |

| ¹H NMR | Characteristic signals for the piperidine ring protons, with distinct splitting patterns for the proton at the 3-position. Aromatic protons of the thiazole ring will appear in the downfield region. The N-H proton of the piperidinium ion may be broad and exchangeable. |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the piperidine and thiazole rings. The carbon attached to the ether oxygen will be shifted downfield. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the free base (C₈H₁₂N₂OS) should be observed. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak should be observed, with purity typically assessed by peak area percentage. Method development will be crucial to ensure good peak shape and resolution from any impurities. |

| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should be within ±0.4% of the theoretical values for C₈H₁₃ClN₂OS. |

Potential Biological Activities and Therapeutic Applications

While the specific biological profile of this compound is yet to be elucidated, the known activities of related compounds provide a strong rationale for its investigation in several therapeutic areas.

-

Antifungal Agents: Piperidinyl thiazole derivatives have shown potent in vivo activity against oomycete fungal pathogens.[5] The mechanism of action for some of these compounds involves the inhibition of oxysterol-binding proteins.[8]

-

Antiplasmodial Activity: Piperazine-tethered thiazole compounds have demonstrated significant activity against Plasmodium falciparum, the parasite responsible for malaria.[6]

-

Enzyme Inhibition: The piperidinyl thiazole scaffold has been explored for the inhibition of fatty acid amide hydrolase (FAAH), an enzyme involved in pain and inflammation.[7]

-

Antimicrobial Properties: Thiazole derivatives are known to exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[9]

Diagram 3: Potential Signaling Pathways and Targets

Caption: Potential biological targets and therapeutic outcomes.

Safety and Handling

As with any novel chemical entity, a thorough evaluation of the safety profile of this compound is essential. Based on related structures, the following precautions should be considered:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. This guide has provided a comprehensive framework for its synthesis, characterization, and potential biological evaluation. The lack of a registered CAS number underscores the novelty of this compound and highlights the opportunity for original research. Future investigations should focus on the successful synthesis and purification of this molecule, followed by a thorough in vitro and in vivo screening campaign to elucidate its pharmacological profile. The insights gained from such studies will be invaluable in determining its potential as a lead compound in the development of new therapeutics.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Mishra, S., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3994. [Link]

-

Zhang, W., et al. (2021). Synthesis and antifungal activity of novel piperidinyl thiazole derivatives. Pest Management Science, 77(11), 5037-5046. [Link]

-

O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids. Natural Product Reports, 17(5), 435-446. [Link]

-

Keith, J. M., et al. (2016). Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. Bioorganic & Medicinal Chemistry Letters, 26(15), 3563-3568. [Link]

-

Patel, H. M., et al. (2015). Synthesis and Characterization of Novel Thiazole Substituted Pyridine and Piperidine Imidazole. International Journal of Chemical and Physical Sciences, 4(5), 1-8. [Link]

-

El-Faham, A., et al. (2020). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 25(24), 5947. [Link]

-

Pasteris, R. J., et al. (2016). The design, synthesis, and discovery of the OSBP inhibitor oxathiapiprolin. Bioorganic & Medicinal Chemistry, 24(3), 356-369. [Link]

-

Singh, P., et al. (2018). Thiazole derivatives as potential antibacterial agents. Journal of Chemical Sciences, 130(1), 1-13. [Link]

-

PubChem. (n.d.). 3-[2-(Allyloxy)ethyl]piperidine hydrochloride. Retrieved from [Link]

-

Mishra, S., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3994. [Link]

-

Elhagali, G. A. M., et al. (2015). Synthesis and characterization of some novel thiazole, thiazolo [3,2-a] pyridine and thiazolo [3,2-a]-1,8-naphthyridine derivatives containing morpholine moiety. Journal of Chemical and Pharmaceutical Research, 7(9), 414-423. [Link]

-

Singh, A., et al. (2021). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 6(16), 10665-10684. [Link]

-

Kumar, A., et al. (2019). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Letters in Drug Design & Discovery, 16(8), 916-924. [Link]

-

Prabhakar, Y. S., & Solomon, V. R. (2007). QSAR Studies on Thiazolidines: A Biologically Privileged Scaffold. Current Topics in Medicinal Chemistry, 7(12), 1149-1177. [Link]

-

El-Sayed, N. N. E., et al. (2020). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules, 25(22), 5361. [Link]

-

Lecointre, G., et al. (2021). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry, 64(2), 1046-1061. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antifungal activity of novel piperidinyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nanobioletters.com [nanobioletters.com]

An In-depth Technical Guide to the Spectroscopic Analysis of 3-(Thiazol-2-yloxy)-piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the spectroscopic analysis of 3-(Thiazol-2-yloxy)-piperidine hydrochloride, a heterocyclic compound of interest in pharmaceutical research. We delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS)—that are essential for the structural elucidation and characterization of this molecule. This document is structured to provide not just procedural steps, but also the underlying scientific rationale for experimental choices, ensuring a deep understanding for researchers, scientists, and drug development professionals. By integrating theoretical principles with practical, field-proven insights, this guide serves as a self-validating framework for the robust spectroscopic analysis of novel chemical entities.

Introduction: The Significance of Spectroscopic Characterization

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a foundational requirement. The compound this compound incorporates a thiazole ring, a piperidine ring, and an ether linkage, all of which are common pharmacophores in medicinal chemistry.[1] The thiazole moiety, in particular, is a versatile heterocycle known for a wide range of biological activities.[1][2] The piperidine ring is a saturated heterocycle prevalent in many pharmaceuticals, influencing properties like solubility and receptor binding.

Spectroscopic techniques provide a non-destructive window into the molecular world, allowing for the detailed mapping of atomic connectivity and functional groups.[3] For a molecule like this compound, a multi-faceted analytical approach is crucial. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation patterns.[4] Together, these methods provide a holistic and definitive characterization of the molecule's identity and purity.

This guide will walk through the theoretical underpinnings and practical application of each technique, presenting predicted data based on the known spectroscopic behavior of the constituent chemical moieties.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount before delving into the analysis of its spectroscopic data. Below is the chemical structure of this compound, with key regions numbered for reference in the subsequent sections.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.[5][6] For organic molecules, ¹H (proton) and ¹³C NMR are the most common variants.[6]

Rationale and Experimental Approach

The choice of solvent is critical in NMR. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. For a hydrochloride salt, a polar solvent like deuterium oxide (D₂O) or deuterated methanol (CD₃OD) is appropriate to ensure solubility. The use of an internal standard, such as tetramethylsilane (TMS) or a water-soluble equivalent like DSS, is essential for accurate chemical shift referencing.

Predicted ¹H NMR Data

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Thiazole H-4 | 7.2 - 7.4 | d | 1H | Located on an electron-deficient aromatic ring, adjacent to sulfur. |

| Thiazole H-5 | 6.9 - 7.1 | d | 1H | Also on the thiazole ring, coupled to H-4. |

| Piperidine H-3' | 4.8 - 5.0 | m | 1H | Deshielded due to the adjacent electronegative oxygen atom. |

| Piperidine N⁺-H | Broad | s | 2H | Exchangeable protons on the protonated nitrogen, often a broad singlet. |

| Piperidine H-2', H-6' (axial & equatorial) | 3.2 - 3.6 | m | 4H | Protons adjacent to the protonated nitrogen are deshielded. |

| Piperidine H-4', H-5' (axial & equatorial) | 1.8 - 2.2 | m | 4H | Aliphatic protons on the piperidine ring. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Rationale |

| Thiazole C-2 | 165 - 170 | Carbon double-bonded to nitrogen and single-bonded to oxygen and sulfur. |

| Thiazole C-4 | 140 - 145 | Aromatic carbon in the thiazole ring. |

| Thiazole C-5 | 110 - 115 | Aromatic carbon in the thiazole ring. |

| Piperidine C-3' | 75 - 80 | Carbon attached to the electronegative oxygen. |

| Piperidine C-2', C-6' | 45 - 50 | Carbons adjacent to the protonated nitrogen. |

| Piperidine C-4', C-5' | 20 - 30 | Aliphatic carbons in the piperidine ring. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD) in a standard 5 mm NMR tube.

-

Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

-

-

Data Processing : Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).

Caption: General workflow for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas.[7] An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range.[7] This provides a "molecular fingerprint" that can be used to identify the functional groups present in a molecule.[3]

Rationale and Expected Vibrational Modes

The vibrational frequencies of bonds in a molecule are sensitive to their environment.[8] For this compound, we expect to see characteristic absorptions for the N-H bond of the piperidinium ion, C-H bonds, C=N and C=C bonds of the thiazole ring, and the C-O ether linkage.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |

| 2700 - 3000 | N⁺-H stretch | Broad, Strong | Characteristic of a secondary ammonium salt. |

| 2850 - 3000 | C-H stretch (aliphatic) | Medium | From the piperidine ring. |

| 3000 - 3100 | C-H stretch (aromatic) | Weak | From the thiazole ring. |

| 1550 - 1650 | C=N stretch | Medium | From the thiazole ring. |

| 1450 - 1550 | C=C stretch | Medium | From the thiazole ring. |

| 1050 - 1250 | C-O stretch (ether) | Strong | Asymmetric stretch of the C-O-C linkage. |

| 1400-1500 | C-N Stretch | Medium | From the piperidine ring. |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation :

-

KBr Pellet Method : Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation : Use a benchtop FTIR spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing : The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: General workflow for FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.[9] It provides information about the molecular weight and elemental composition of a sample.[9] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like hydrochloride salts, as it often leaves the molecular ion intact.[10]

Rationale and Expected Fragmentation

In positive ion ESI-MS, the molecule is expected to be observed as the protonated free base, [M+H]⁺, where M is the free base 3-(Thiazol-2-yloxy)-piperidine. The mass of this ion will correspond to the molecular weight of the free base plus the mass of a proton. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental formula.

Fragmentation of the molecular ion can provide structural information.[11] Key fragmentation pathways for this molecule would likely involve cleavage of the ether bond and fragmentation of the piperidine ring.

Predicted Mass Spectrometry Data

-

Molecular Formula (Free Base) : C₈H₁₂N₂OS

-

Molecular Weight (Free Base) : 184.07 g/mol

-

Expected [M+H]⁺ Ion (HRMS) : 185.0743 m/z

Table of Predicted Fragment Ions:

| m/z (predicted) | Possible Fragment Structure | Fragmentation Pathway |

| 185.07 | [C₈H₁₃N₂OS]⁺ | Protonated molecular ion |

| 113.04 | [C₅H₉O]⁺ | Cleavage of the C-O bond with charge retention on the piperidine fragment. |

| 85.03 | [C₄H₅S]⁺ | Cleavage of the C-O bond and fragmentation of the thiazole ring. |

| 84.08 | [C₅H₁₀N]⁺ | Alpha-cleavage of the piperidine ring. |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation : Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

-

Data Acquisition :

-

Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min.

-

Acquire the mass spectrum in positive ion mode over a relevant mass range (e.g., m/z 50-500).

-

For fragmentation studies, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis : Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions. Use the accurate mass measurement from HRMS to confirm the elemental composition.

Caption: General workflow for ESI-MS analysis.

Conclusion: A Unified Spectroscopic Identity

The structural elucidation of a novel compound like this compound is a puzzle where each spectroscopic technique provides a crucial piece. NMR spectroscopy maps the carbon-hydrogen skeleton, FTIR identifies the functional groups with their characteristic vibrations, and mass spectrometry confirms the molecular weight and provides clues to the molecule's stability and fragmentation.

The true power of these techniques lies in their combined application. The deshielded proton and carbon signals in the NMR at the 3-position of the piperidine ring are explained by the C-O stretch seen in the FTIR. The molecular weight determined by MS validates the proposed structure, and the fragmentation pattern is consistent with the connectivity established by NMR. By integrating the data from these orthogonal analytical methods, researchers can achieve an unambiguous and robust characterization of the target molecule, a critical step in the journey of drug discovery and development. This guide provides the framework and foundational knowledge to confidently perform and interpret such analyses.

References

-

Synthesis and Biological Evaluation of 3-(Benzo[d]Thiazol-2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. (2023). Life Academy of Nanoscience and Biotechnology, 13(1), 19-26. [Link]

-

Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (2023). Molbank, 2023(2), M1633. [Link]

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2018). Clinical and Translational Science, 11(2), 124-133. [Link]

-

Experimental spectral characterization, Hirshfeld surface analysis, DFT/TD-DFT calculations and docking studies of (2Z,5Z)-5-(4-nitrobenzylidene)-3-N(2-methoxyphenyl)-2-N'(2-methoxyphenylimino) thiazolidin-4-one. (2021). Heliyon, 7(1), e05814. [Link]

-

Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. (2023). AZoM. [Link]

-

Chemistry of Substituted Thiazinanes and Their Derivatives. (2022). Molecules, 27(19), 6296. [Link]

-

NMR Spectroscopy. (2022). Chemistry LibreTexts. [Link]

-

THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. (1957). Canadian Journal of Chemistry, 35(5), 497-502. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]

-

Synthesis and Characterization of Novel Thiazole Substituted Pyridine and Piperidine Imidazole. (2015). International Journal of Chemical and Physical Sciences, 4(6), 1-5. [Link]

-

(a) Observed IR spectrum of thiazole (1) isolated in a solid argon... (n.d.). ResearchGate. [Link]

-

Electrospray ionization. (n.d.). Wikipedia. [Link]

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

-

The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. (n.d.). Specac Ltd. [Link]

-

Synthesis and Spectroscopic Characterization of some Novel Pyrazoloquinoline, Pyrazolyltetrazine, and Thiazolidinone Derivatives. (2017). Journal of Heterocyclic Chemistry, 54(5), 2936-2943. [Link]

-

CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. (2021). Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 827-836. [Link]

-

The absorption spectra of some thiazines and thiazoles. (1967). Journal of the Chemical Society B: Physical Organic, 0, 446-449. [Link]

-

Basic Introduction to NMR Spectroscopy. (2018). YouTube. [Link]

-

POTENTIAL OF FTIR IN PHARMACEUTICAL ANALYSIS: A REVIEW. (2023). International Journal of Novel Research and Development, 8(6), c831-c840. [Link]

-

Piperidine-mediated synthesis of thiazolyl chalcones and their derivatives as potent antimicrobial agents. (2012). Bioorganic & Medicinal Chemistry Letters, 22(19), 6129-6133. [Link]

-

Piperidine. (n.d.). Wikipedia. [Link]

-

Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. (2023). Pharmaceutical Analytical Chemistry: Open Access, 8(6), 225. [Link]

-

A Comprehensive Guide to FTIR Analysis. (n.d.). Agilent. [Link]

-

Principles of NMR. (n.d.). Process NMR Associates. [Link]

-

Part 19: Mass Spectrometry - Factors affecting Fragmentation Pattern. (2018). YouTube. [Link]

-

Quantitative Analytical applications of FTIR Spectroscopy in Pharmaceutical and Allied Areas. (2014). Journal of Advanced Pharmaceutical Education & Research, 4(1), 35-43. [Link]

-

Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. (1975). Journal of the American Chemical Society, 97(11), 2916-2919. [Link]

-

Thiazoles: iii. Infrared spectra of methylthiazoles. (1957). ResearchGate. [Link]

-

Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. (2010). Analytical Chemistry, 82(19), 8048-8053. [Link]

-

Basic Concepts, Principles and Applications of NMR Spectroscopy. (2016). International Journal of Innovative Research in Science, Engineering and Technology, 5(8), 14616-14623. [Link]

-

1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. (n.d.). ResearchGate. [Link]

-

Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles. (2024). Spectroscopy. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. (1992). Canadian Journal of Chemistry, 70(4), 1028-1035. [Link]

-

Electrospray Ionization ESI | Mass Spectrometry (1.3). (2022). YouTube. [Link]

Sources

- 1. Experimental spectral characterization, Hirshfeld surface analysis, DFT/TD-DFT calculations and docking studies of (2Z,5Z)-5-(4-nitrobenzylidene)-3-N(2-methoxyphenyl)-2-N’(2-methoxyphenylimino) thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ijnrd.org [ijnrd.org]

- 4. nanobioletters.com [nanobioletters.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. longdom.org [longdom.org]

- 7. azom.com [azom.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

The Pivotal Role of the Thiazole-Piperidine Scaffold in Modern Drug Discovery: A Technical Guide to Biological Targets

Foreword: Unlocking Therapeutic Potential

The thiazole-piperidine scaffold represents a privileged structure in medicinal chemistry, a testament to its remarkable versatility and profound impact on drug discovery. This heterocyclic framework, combining the aromaticity and diverse reactivity of the thiazole ring with the conformational flexibility of the piperidine moiety, has given rise to a plethora of biologically active molecules. These compounds have demonstrated significant therapeutic potential across a wide spectrum of diseases, from cancer and diabetes to neurodegenerative disorders. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the key biological targets of thiazole-piperidine derivatives. We will delve into the mechanistic intricacies of their actions, provide detailed experimental protocols for their evaluation, and synthesize the current understanding of their structure-activity relationships, thereby empowering the next wave of innovation in this exciting field.

The Thiazole-Piperidine Core: A Marriage of Form and Function

The unique physicochemical properties of the thiazole and piperidine rings underpin their success in drug design. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, can engage in a variety of non-covalent interactions, including hydrogen bonding, and π-π stacking, crucial for molecular recognition at the active sites of biological targets. The piperidine ring, a saturated six-membered heterocycle, provides a three-dimensional scaffold that can be readily functionalized to optimize potency, selectivity, and pharmacokinetic properties. The synergy between these two moieties creates a powerful platform for the development of novel therapeutics.

Key Biological Targets and Mechanisms of Action

Thiazole-piperidine derivatives have been shown to modulate the activity of a diverse array of biological targets. This section will explore the most significant of these, providing a detailed analysis of their mechanisms of action and the therapeutic implications.

Protein Kinases: Master Regulators of Cellular Processes

Protein kinases play a central role in signal transduction pathways that govern cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[1][2] Inhibition of VEGFR-2 is a well-established anti-cancer strategy. Several thiazole-piperidine derivatives have demonstrated potent VEGFR-2 inhibitory activity.

Mechanism of Action: These derivatives typically act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing the phosphorylation of downstream signaling molecules. This blockade of the VEGFR-2 signaling cascade ultimately leads to the inhibition of endothelial cell proliferation and migration, thereby suppressing angiogenesis.[3]

Signaling Pathway:

Caption: VEGFR-2 signaling pathway and its inhibition.

Quantitative Data on VEGFR-2 Inhibition:

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4c | - | 0.15 | [4] |

| Piperazine-based thiazolidinone 11 | HepG-2 | <0.3 | [5] |

| Piperazine-based thiazolidinone 13 | HepG-2 | <0.3 | [5] |

| Piperazine-based thiazolidinone 16 | HepG-2 | <0.3 | [5] |

| Thienopyrimidine derivative 43 | - | 0.062 | [6] |

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[7] Its aberrant activation is a frequent event in many human cancers.

Mechanism of Action: Thiazole-piperidine derivatives can inhibit various components of this pathway, including PI3K and mTOR kinases. By blocking these key signaling nodes, they can effectively halt the downstream signaling that promotes cancer cell proliferation and survival.

Signaling Pathway:

Caption: PI3K/AKT/mTOR signaling pathway inhibition.

Microtubule Dynamics: The Cytoskeletal Achilles' Heel of Cancer

Microtubules are dynamic polymers of α- and β-tubulin that are essential for cell division, intracellular transport, and maintenance of cell shape.[8] Targeting microtubule dynamics is a clinically validated strategy for cancer chemotherapy.

Mechanism of Action: Certain thiazole-piperidine derivatives act as tubulin polymerization inhibitors. They bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules. This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis in rapidly dividing cancer cells.[3]

Experimental Workflow:

Caption: Experimental workflow for evaluating tubulin inhibitors.

Quantitative Data on Tubulin Polymerization Inhibition:

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 5b | MCF-7 | 0.48 | [1] |

| Compound 5b | A549 | 0.97 | [1] |

| Compound 5c | - | 2.95 (Tubulin Polymerization) | [9] |

| Compound 7c | - | 2.00 (Tubulin Polymerization) | [9] |

| Compound 9a | - | 2.38 (Tubulin Polymerization) | [9] |

Acetylcholinesterase (AChE): A Target in Neurodegenerative Diseases

Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative disorders characterized by a cholinergic deficit.